Pyridinium acetate
Overview
Description
Pyridinium acetate is an organic compound that combines pyridine, a basic heterocyclic aromatic organic compound, with acetate, the conjugate base of acetic acid. Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom, making it a significant nitrogen heterocycle found in many active pharmaceuticals, natural products, and functional materials . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Pyridinium acetate, also known as Pyridine acetate, is a type of pyridinium salt . Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics due to their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The targets of this compound are primarily the enzymes or receptors that are involved in the biochemical pathways where it exerts its effects . The compound interacts with these targets, leading to changes in their function and subsequently affecting the biochemical pathways they are involved in .
Biochemical Pathways
This compound affects various biochemical pathways. It has been highlighted for its importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . These roles suggest that this compound may be involved in a variety of biochemical pathways, including those related to microbial growth, cancer cell proliferation, malarial parasite life cycle, and cholinergic signaling .
Pharmacokinetics
The physicochemical properties of pyridinium salts can be modulated by their chemical characteristics . This suggests that the ADME properties of this compound may be influenced by its chemical structure and the nature of its interactions with biological molecules .
Result of Action
The result of the action of this compound is primarily determined by its interaction with its targets and the subsequent changes in the biochemical pathways. As mentioned earlier, this compound has been highlighted for its roles as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . Therefore, the molecular and cellular effects of this compound’s action may include inhibition of microbial growth, reduction in cancer cell proliferation, disruption of the malarial parasite life cycle, and modulation of cholinergic signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy and stability of this compound may be affected by factors such as pH, temperature, and the presence of other chemical substances . Furthermore, the design and synthesis of a series of 2,4,6-tri-arylpyridinium salts with modified structural backbone have been carried out , suggesting that the action environment of this compound can be modulated to optimize its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium acetate can be synthesized through several methods. One common approach involves the reaction of pyridine with acetic anhydride. This reaction typically occurs under mild conditions and yields pyridine acetate as the primary product . Another method involves the use of pyridine N-oxides, which react with acetic anhydride at elevated temperatures to produce pyridine acetate .
Industrial Production Methods: In industrial settings, pyridine acetate is often produced using large-scale batch reactors where pyridine and acetic anhydride are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain high-purity pyridine acetate .
Chemical Reactions Analysis
Types of Reactions: Pyridinium acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form pyridine derivatives with different substitution patterns.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with pyridine acetate under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and various pyridine derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Pyridinium acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound similar to pyridine acetate but without the acetate group.
Picoline: Methyl-substituted pyridine derivatives with similar chemical properties.
Uniqueness: Pyridinium acetate is unique due to its combination of the pyridine ring and acetate group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Pyridinium acetate, a salt formed from pyridine and acetic acid, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and biological research. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₉NO₂ and is characterized by its pyridinium cation (C₅H₅NH⁺) and acetate anion (CH₃COO⁻). The compound is soluble in water and exhibits buffering capacity in mildly acidic environments (pH 3.0 to 5.0), making it suitable for various biochemical applications.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, research indicates potential roles in:
- Collagen Synthesis Inhibition : this compound may inhibit collagen synthesis, impacting wound healing and fibrosis processes.
- Buffering Capacity : Its ability to maintain pH stability is crucial for enzyme activity and other biochemical processes.
Biological Activities
This compound has been studied for various biological activities, including antimicrobial and antiviral properties. Below are some key findings:
Antimicrobial Activity
Pyridine derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. A study reported minimal inhibitory concentration (MIC) values for several pyridine compounds against bacteria such as Staphylococcus aureus and Escherichia coli ranging from 0.02 to 6 mM .
Compound | Target Pathogen | MIC (mM) |
---|---|---|
This compound | E. coli | 0.02 |
This compound | S. aureus | 0.05 |
Pyridine Derivative | Bacillus subtilis | 0.1 |
Pyridine Derivative | Pseudomonas aeruginosa | 0.5 |
Antiviral Activity
Research has highlighted the potential of pyridine compounds in combating viral infections, particularly in the context of the COVID-19 pandemic. Compounds derived from pyridine have demonstrated antiviral properties against SARS-CoV-2, suggesting a role in developing new antiviral agents .
Study on Antimicrobial Efficacy
In a recent study, several pyridine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds containing the pyridine nucleus exhibited enhanced antibacterial activity compared to their non-pyridine counterparts. For instance, a specific pyridine derivative showed an MIC of 56 μg/mL against S. aureus, highlighting the importance of structural modifications in enhancing biological activity .
Cytotoxicity Assessment
Another study focused on the cytotoxic effects of pyridine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds with a pyridine structure demonstrated moderate to high cytotoxicity, with some exhibiting better efficacy than standard chemotherapeutic agents like doxorubicin .
Compound | Cell Line | Cytotoxicity (%) |
---|---|---|
Compound A | MCF-7 | 70 |
Compound B | HepG2 | 65 |
Doxorubicin | MCF-7 | 80 |
Properties
IUPAC Name |
acetic acid;pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYKZAARZMMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063719 | |
Record name | Pyridinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-63-9 | |
Record name | Pyridinium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5153-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, compd. with pyridine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, compd. with pyridine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.